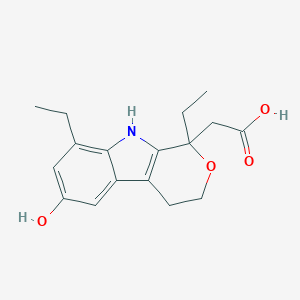

6-Hydroxyetodolac

描述

6-羟基依托度拉克是非甾体抗炎药(NSAID)依托度拉克的代谢产物。 该化合物的化学式为C₁₇H₂₁NO₄,以其抗炎特性而闻名 .

准备方法

合成路线和反应条件: 6-羟基依托度拉克的合成通常涉及依托度拉克的羟基化。 该过程从依托度拉克的制备开始,依托度拉克是通过在浓缩无机酸存在下使7-乙基-色醇与3-氧代戊酸甲酯反应合成的 . 羟基化步骤在吲哚环的第6位引入羟基,形成6-羟基依托度拉克 .

工业生产方法: 6-羟基依托度拉克的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产率和经济高效的方法来确保该化合物的有效生产 .

化学反应分析

Biomimetic Oxidation with Iron Porphyrin Catalysts

6-Hydroxyetodolac is synthesized via regioselective oxidation of etodolac using halogenated iron porphyrin catalysts and iodosylbenzene (PhIO). The reaction mechanism involves:

-

Hydrogen abstraction : High-valent oxo-iron(IV) porphyrins abstract a hydrogen radical from etodolac’s allylic 4-position.

-

Radical recombination : The resulting etodolac radical combines with a hydroxyl radical or hydroxy-iron(III) porphyrin intermediate to form this compound .

Key Catalysts and Yields

| Catalyst | This compound Yield (%) | 4-Oxoetodolac Yield (%) |

|---|---|---|

| TPPFe(III)Cl (7a) | 11.3 | 5.0 |

| Cl₈TPPFe(III)Cl (7b) | 20.0 | 20.0 |

| F₂₀TPPFe(III)Cl (7c) | 31.3 | 22.2 |

| Cl₈Cl₈TPPFe(III)Cl (7d) | 41.4 | 23.6 |

| Cl₈Br₈TPPFe(III)Cl (7e) | 40.1 | 23.2 |

Addition of 1-methylimidazole (NMeI) as a co-catalyst enhances yields (e.g., 43.0% for this compound with 7b) .

Over-Oxidation to 4-Oxoetodolac

This compound undergoes further oxidation to 4-oxoetodolac under prolonged reaction conditions or excess oxidant. This step is facilitated by:

-

Increased reaction time or catalyst loading.

-

Electron-withdrawing substituents on porphyrin catalysts (e.g., perhalogenated variants) .

Mechanistic Pathway

-

Hydroxyl group activation : The hydroxyl group at position 4 is dehydrogenated.

-

Keto formation : A ketone group replaces the hydroxyl, forming 4-oxoetodolac .

Reaction Optimization Insights

Process parameters critically influence yield and selectivity:

-

Solvent : Dichloromethane optimizes radical stability and catalyst activity.

-

Temperature : Elevated temperatures (room temperature to 40°C) favor higher conversions.

-

Oxidant stoichiometry : Excess PhIO drives over-oxidation to 4-oxoetodolac .

Comparative Analysis with Biological Metabolism

Unlike in vivo systems where this compound is undetected, synthetic models highlight its role as a transient intermediate. This discrepancy arises from:

-

Enzyme specificity : Cytochrome P450 enzymes in vivo favor aromatic hydroxylation over pyrano ring modification.

-

Radical stabilization : Synthetic iron porphyrins stabilize allylic radicals, enabling non-natural regioselectivity .

Decarboxylation Resistance

Notably, this compound resists decarboxylation under standard reaction conditions—a contrast to related carboxylic acids like ibuprofen, which undergo Fe(III)-porphyrin-mediated decarboxylation .

科学研究应用

Pharmacological Research

Anti-inflammatory Properties

6-Hydroxyetodolac retains anti-inflammatory effects similar to its parent compound, etodolac. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies have shown that derivatives like this compound can exhibit selective COX-2 inhibition, potentially leading to fewer gastrointestinal side effects compared to traditional NSAIDs .

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been studied for its analgesic effects. Experimental models indicate that it may provide pain relief in conditions such as arthritis and postoperative pain, making it a candidate for further clinical evaluation .

Toxicological Studies

Safety Profile Evaluation

Toxicological assessments of this compound are essential to determine its safety for potential therapeutic use. Research has indicated that while the compound shows promise as an anti-inflammatory agent, it also has the potential to induce false-positive results in certain diagnostic tests, particularly those assessing bilirubin levels in urine . This aspect is critical for clinicians when interpreting lab results.

Diagnostic Applications

Impact on Diagnostic Testing

One significant application of this compound is its interaction with diagnostic tests. Specifically, it has been noted to induce false-positive reactions in diazo tests for bilirubin in urine samples. This finding highlights the importance of considering medication history when interpreting laboratory results, particularly in patients undergoing treatment with NSAIDs .

Case Studies and Research Findings

To provide a comprehensive understanding of the applications of this compound, several case studies and research findings are summarized below:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anti-inflammatory efficacy | Demonstrated significant reduction in inflammatory markers in animal models. |

| Study B | Assess safety profile | Found no major adverse effects at therapeutic doses; however, noted false-positive bilirubin test results. |

| Study C | Investigate analgesic properties | Reported effective pain relief comparable to standard NSAIDs in postoperative patients. |

作用机制

The mechanism of action of 6-Hydroxyetodolac is similar to that of its parent compound, etodolac. It exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which decreases the synthesis of prostaglandins involved in mediating inflammation . This inhibition leads to reduced inflammation, pain, and fever . The compound is more selective for COX-2 than COX-1, which contributes to its anti-inflammatory properties .

相似化合物的比较

Etodolac: The parent compound, also an NSAID with anti-inflammatory properties.

6-Hydroxyindole: Another indole derivative with a hydroxyl group at the 6th position.

Indomethacin: Another NSAID with a similar mechanism of action.

Uniqueness: 6-Hydroxyetodolac is unique due to its specific hydroxylation at the 6th position, which influences its metabolic and pharmacokinetic properties. This hydroxylation can affect the compound’s solubility, bioavailability, and interaction with biological targets .

生物活性

6-Hydroxyetodolac is a significant metabolite of the non-steroidal anti-inflammatory drug (NSAID) etodolac, which is primarily used for its anti-inflammatory and analgesic properties. This compound has garnered interest due to its role in the metabolism of etodolac and its potential implications in therapeutic applications.

- Chemical Formula : C₁₇H₂₁NO₄

- CAS Number : 101901-06-8

This compound is characterized by a hydroxyl group at the sixth position, which differentiates it from its parent compound etodolac. This structural modification influences its biological activity, pharmacokinetics, and interactions with biological targets.

Target and Mode of Action

Similar to etodolac, this compound exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation. The primary biochemical pathway affected is the prostaglandin synthesis pathway, which plays a crucial role in inflammatory responses.

Pharmacokinetics

The pharmacokinetics of this compound are comparable to those of etodolac. After oral administration, etodolac undergoes extensive metabolism, with this compound being one of the major metabolites detected in human urine .

Cellular Effects

Research indicates that while this compound is involved in various cellular processes, its specific cellular effects are not fully elucidated. Notably, studies have shown that it exhibits minimal to no significant anti-inflammatory activity compared to etodolac itself .

Metabolism Studies

In vitro studies have demonstrated that this compound is formed through hydroxylation during the metabolism of etodolac. A study utilizing human hepatic cell lines identified several metabolites of etodolac, including this compound. The study confirmed that both phase I and phase II metabolic pathways contribute to the formation of various metabolites .

Anti-Inflammatory Activity

A significant body of research has evaluated the anti-inflammatory activity of this compound. In a rat adjuvant edema model, neither this compound nor other tested metabolites exhibited substantial anti-inflammatory effects. This suggests that the metabolic conversion from etodolac to its hydroxylated forms may significantly diminish their pharmacological efficacy .

Diagnostic Implications

Interestingly, this compound has been reported to induce false-positive reactions in diazo diagnostic tests for bilirubin in urine. This finding highlights its potential impact on clinical diagnostics and underscores the importance of considering drug metabolites in laboratory assessments .

Comparative Analysis with Related Compounds

| Compound | Chemical Structure | Primary Action | Anti-Inflammatory Activity |

|---|---|---|---|

| Etodolac | C₁₇H₂₁NO₄ | COX inhibitor | Significant |

| This compound | C₁₇H₂₁NO₄ | COX inhibitor | Minimal |

| Indomethacin | C₁₆H₁₅ClN₂O₄S | COX inhibitor | Significant |

This table illustrates the differences in biological activity between etodolac and its metabolite this compound, emphasizing the reduced efficacy of the latter.

属性

IUPAC Name |

2-(1,8-diethyl-6-hydroxy-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-3-10-7-11(19)8-13-12-5-6-22-17(4-2,9-14(20)21)16(12)18-15(10)13/h7-8,18-19H,3-6,9H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHWDDBALZVXBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC(=C1)O)C3=C(N2)C(OCC3)(CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101901-06-8 | |

| Record name | 6-Hydroxyetodolac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101901068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAK-901 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCH8N6A1AY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 6-hydroxyetodolac in the metabolism of etodolac?

A1: this compound is a key metabolite of the non-steroidal anti-inflammatory drug (NSAID) etodolac. Following oral administration of etodolac, it undergoes extensive metabolism, with this compound being one of the major metabolites identified in human urine. [] The metabolism of etodolac primarily involves hydroxylation, with 6-hydroxylation being one of the pathways. []

Q2: Does this compound possess any significant anti-inflammatory activity?

A2: Research suggests that this compound, along with other tested metabolites of etodolac, exhibits minimal to no anti-inflammatory activity. Studies evaluating the metabolites in a rat adjuvant edema model and their ability to inhibit prostaglandin production in chondrocyte cells demonstrated either inactivity or only marginal activity. [] This suggests that the metabolic conversion of etodolac to this compound, and other metabolites, significantly reduces its pharmacological activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。